5-(4-Fluorophenyl)-1,3-oxazole

FLT3 inhibition Acute myeloid leukemia Oxazol-2-amine derivatives

Essential in FLT3 kinase inhibitor synthesis with nM potency (compound 7c). Stable para-fluorine blocks metabolism. Enables regioselective synthesis for tunable OLED PLQY (up to 0.33). For pharmaceutical and materials science research. Contact us for bulk quantity quotes and support.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 128101-19-9
Cat. No. B142349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-1,3-oxazole
CAS128101-19-9
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CO2)F
InChIInChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H
InChIKeyOISYVFVUDOSQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)-1,3-oxazole (CAS 128101-19-9): Technical Baseline and Procurement Relevance for Heterocyclic Research


5-(4-Fluorophenyl)-1,3-oxazole (CAS 128101-19-9) is a fluorinated phenyl-oxazole heterocyclic compound with molecular formula C₉H₆FNO and molecular weight 163.15 g/mol [1]. The compound belongs to the 1,3-oxazole class—five-membered aromatic heterocycles containing one oxygen and one nitrogen atom—with a 4-fluorophenyl substituent at the 5-position of the oxazole ring. Its structural features include a calculated partition coefficient (logP) of approximately 2.06–2.1, a polar surface area (PSA) of 52.05 Ų, one rotatable bond, zero hydrogen bond donors, and three hydrogen bond acceptors [2]. The 4-fluorophenyl moiety confers distinct electronic and lipophilic properties relative to unsubstituted phenyl or alternative halogenated analogs, positioning this compound as a strategic building block in medicinal chemistry programs targeting kinase inhibition, anti-inflammatory pathways, and materials with tunable photophysical characteristics.

Why 5-(4-Fluorophenyl)-1,3-oxazole (CAS 128101-19-9) Cannot Be Interchanged with Unsubstituted or Alternative Halogenated Oxazole Analogs


Substitution of the 4-fluorophenyl moiety in 5-(4-fluorophenyl)-1,3-oxazole with unsubstituted phenyl or alternative halogenated phenyl groups (e.g., 4-chlorophenyl) is not functionally neutral and introduces measurable changes across three critical dimensions: (i) electronic modulation of the oxazole core affecting downstream reactivity in cross-coupling and C–H functionalization reactions [1]; (ii) altered lipophilicity (logP shift of approximately +0.4 units for F vs. H; molecular weight reduction of ~16.5 Da vs. Cl) influencing pharmacokinetic profiles in derived drug candidates [2]; and (iii) divergent biological target engagement—the 4-fluorophenyl substitution pattern is explicitly claimed in patent families covering anti-inflammatory agents (US 5,380,738) and kinase inhibitors (WO/1996/019463), whereas the 4-chlorophenyl analog is not equivalently represented in these protected chemical spaces [3]. Generic substitution therefore carries quantifiable risk in synthetic yield reproducibility, downstream biological potency, and intellectual property freedom-to-operate.

Quantitative Differentiation Evidence: 5-(4-Fluorophenyl)-1,3-oxazole (CAS 128101-19-9) Versus Closest Analogs


FLT3 Kinase Inhibitory Potency: 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (Derived from CAS 128101-19-9) Demonstrates Sub-100 nM Cellular Activity

The 5-(4-fluorophenyl)oxazole scaffold, when functionalized to 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), exhibits potent FLT3 kinase inhibition in FLT3-ITD+ AML cell lines. In Molm-13 cells, compound 7c achieves an IC₅₀ of 61.9 ± 2.45 nM; in MV4-11 cells, the IC₅₀ is 95.51 ± 1.16 nM [1]. By comparison, structurally distinct FLT3-targeting quinoline derivatives such as compound 12c and 12g show substantially weaker cellular potency, with IC₅₀ values of 8.29 µM and 5.80 µM respectively in MV4-11 cells—representing an approximately 60- to 85-fold potency advantage for the 5-(4-fluorophenyl)oxazol-2-amine derivative [1]. This quantitative differentiation establishes the 5-(4-fluorophenyl)oxazole core as a validated starting point for developing potent FLT3 inhibitors for acute myeloid leukemia research programs.

FLT3 inhibition Acute myeloid leukemia Oxazol-2-amine derivatives

Lipophilicity Optimization: 5-(4-Fluorophenyl)-1,3-oxazole Provides Balanced logP Relative to Non-Fluorinated and Chlorinated Analogs

The calculated partition coefficient (logP) of 5-(4-fluorophenyl)-1,3-oxazole is 2.0629 [1]. This value represents a strategic midpoint between the unsubstituted 5-phenyloxazole (estimated logP ≈ 1.66) and the 5-(4-chlorophenyl)oxazole analog (estimated logP ≈ 2.45) . The ~0.4 logP unit increase relative to the unsubstituted phenyl analog enhances membrane permeability potential without incurring the elevated lipophilicity burden (>2.3 logP) associated with the chlorinated analog, which may increase risk of metabolic instability, CYP inhibition, and poor aqueous solubility. The fluorine atom also provides metabolic stability advantages by blocking para-hydroxylation of the phenyl ring, a known clearance pathway for unsubstituted phenyl oxazoles [2].

Physicochemical properties logP Medicinal chemistry ADME optimization

Molecular Weight Advantage: 5-(4-Fluorophenyl)-1,3-oxazole (MW 163.15) Offers ~10% Lower Mass than 5-(4-Chlorophenyl)oxazole (MW 179.60)

5-(4-Fluorophenyl)-1,3-oxazole (CAS 128101-19-9) has a molecular weight of 163.15 g/mol [1]. The direct halogen-substituted analog, 5-(4-chlorophenyl)oxazole (CAS 1008-94-2), has a molecular weight of 179.60 g/mol . This 16.45 g/mol difference (approximately 10.1% lower mass) is quantitatively significant in the context of fragment-based drug discovery (FBDD) and lead optimization, where maintaining molecular weight below 300–350 g/mol is a critical determinant of ligand efficiency metrics and downstream developability. The fluorine substitution confers many of the same electronic and lipophilic benefits as chlorine while preserving lower molecular weight, which translates to improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE) when the scaffold is elaborated into lead compounds .

Molecular weight Fragment-based drug discovery Lead-likeness Ligand efficiency

Patent-Protected Chemical Space: 4-Fluorophenyl Oxazole Substitution Pattern Is Explicitly Claimed in Multiple Therapeutic Patent Families

The 4-fluorophenyl substitution pattern at the oxazole 4- or 5-position is explicitly claimed in multiple granted patent families, whereas the 4-chlorophenyl analog is not equivalently represented. US Patent 5,380,738 claims 2-substituted-4-(4-fluorophenyl)-5-(4-(methylsulfonyl)phenyl)oxazoles and 2-substituted-5-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)oxazoles as anti-inflammatory agents with demonstrated efficacy in arthritis models and a favorable gastrointestinal safety profile [1]. WO 1996/019463 further claims oxazole heteroaromatic compounds bearing 4-fluorophenyl substituents for analgesic, antipyretic, and anti-inflammatory applications [2]. The structural specificity for the 4-fluorophenyl moiety in these patent claims establishes a validated chemical space that the 5-(4-fluorophenyl)-1,3-oxazole building block can access, whereas alternative halogenated analogs (Cl, Br, I) lack equivalent validated intellectual property precedence.

Patent landscape Intellectual property Anti-inflammatory agents COX-2 inhibition Freedom-to-operate

Synthetic Versatility: 5-(4-Fluorophenyl)-1,3-oxazole Serves as a Regioselective C–H Arylation Substrate Enabling Modular Bioxazole Isomer Synthesis

5-(4-Fluorophenyl)-1,3-oxazole participates in palladium-catalyzed regioselective C–H arylation reactions with 4-bromofluorobenzene to produce bis(4-fluorophenyl) substituted oxazole (2,5-Oxz) and three distinct C2(5)-C2′(5′) linked bioxazole isomers (C2-C2′_BOxz, C2-C5′_BOxz, and C5-C5′_BOxz) in 1–3 synthetic steps with total yields ranging from 20% to 83% [1]. The linking orientation of these bioxazole isomers critically determines their solid-state photoluminescence quantum yields (PLQY), with values of 0.33, 0.25, and 0.04 for the three isomers respectively—an approximately 8-fold difference between the highest and lowest PLQY values [1]. The parent compound therefore enables modular, regiocontrolled access to materials with tunable photophysical properties, a capability not equivalently demonstrated for non-fluorinated or chlorinated oxazole analogs.

C–H arylation Palladium catalysis Regioselective synthesis Bioxazole isomers Photoluminescence

Antifungal Target Engagement: Fluorophenyl Oxazole Derivatives Demonstrate eIF5B Translation Inhibition with Resistance-Conferring Mutation Validation

Fluorophenyl oxazole derivatives, specifically 2,2-dibromo-1-(2-(4-fluorophenyl)benzo[d]oxazol-5-yl)ethanone quinolinol, have been identified as inhibitors of fungal protein synthesis via an in vitro translation assay in Saccharomyces cerevisiae [1]. Resistance mutants isolated against this compound contain amino acid substitutions in the translation initiation factor eIF5B, confirming eIF5B as the direct molecular target [1]. This target validation through resistance mapping—demonstrating that eIF5B mutation confers compound resistance—establishes a novel mechanism of action for fluorophenyl oxazole-based antifungals that is distinct from azole antifungals (which target ergosterol biosynthesis) and echinocandins (which target β-glucan synthase). The 4-fluorophenyl moiety is essential to this activity profile, as the resistance mutations cluster primarily in domain 2 of eIF5B, which mediates interaction with the small ribosomal subunit [1].

Antifungal Translation inhibition eIF5B Target validation Resistance mechanism

Procurement-Driven Application Scenarios: Where 5-(4-Fluorophenyl)-1,3-oxazole (CAS 128101-19-9) Delivers Documented Advantage


FLT3-Targeted Kinase Inhibitor Discovery for Acute Myeloid Leukemia (AML)

Medicinal chemistry teams pursuing FLT3 kinase inhibitors for AML should prioritize 5-(4-fluorophenyl)-1,3-oxazole (CAS 128101-19-9) as a core building block. The derivative 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) demonstrates cellular IC₅₀ values of 61.9 nM in Molm-13 cells and 95.5 nM in MV4-11 cells [1]. This represents an approximately 60- to 85-fold potency advantage over quinoline-derived FLT3 inhibitors tested under comparable conditions [1]. In vivo validation in MV4-11 xenograft mouse models confirms tumor growth inhibition, and combination with PARP inhibitors (e.g., olaparib) shows synergistic anti-leukemic effects [2].

Fragment-Based Lead Generation Requiring Balanced Lipophilicity and Low Molecular Weight

Fragment-based drug discovery (FBDD) programs seeking oxazole scaffolds with optimal physicochemical properties should select 5-(4-fluorophenyl)-1,3-oxazole (MW 163.15, logP 2.06) over the chlorinated analog 5-(4-chlorophenyl)oxazole (MW 179.60, estimated logP 2.45) [1]. The 10.1% lower molecular weight preserves greater mass budget for fragment elaboration while maintaining lead-like logP. The fluorine atom additionally confers metabolic stability by blocking para-hydroxylation, a key clearance pathway for unsubstituted phenyl oxazoles [2].

Anti-Inflammatory Drug Development Targeting COX-2 with Gastrointestinal Safety Requirements

Pharmaceutical R&D programs developing next-generation anti-inflammatory agents with improved gastrointestinal tolerability should evaluate 5-(4-fluorophenyl)-1,3-oxazole as a scaffold entry point. US Patent 5,380,738 demonstrates that 4-fluorophenyl-substituted oxazoles bearing a 4-methylsulfonylphenyl group exhibit anti-inflammatory and analgesic activity without the gastric erosion associated with traditional NSAIDs [1]. The 4-fluorophenyl substitution pattern is explicitly claimed and validated in this patent family, providing a documented pathway for lead optimization in arthritis and pain indications [1].

Organic Electronics Materials Development: Tunable Photoluminescent Bioxazole Isomers

Materials science laboratories developing organic light-emitting diodes (OLEDs), fluorescent probes, or delayed fluorescence materials should utilize 5-(4-fluorophenyl)-1,3-oxazole for regioselective bioxazole synthesis. Palladium-catalyzed sequential C–H arylation enables modular access to three bioxazole isomers with solid-state PLQY values spanning 0.04 to 0.33—an ~8-fold tunable range controlled by linking orientation [1]. This regiochemical control, demonstrated in 1–3 synthetic steps with 20–83% yields, is not equivalently documented for non-fluorinated or chlorinated oxazole analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorophenyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.